Verrucosidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

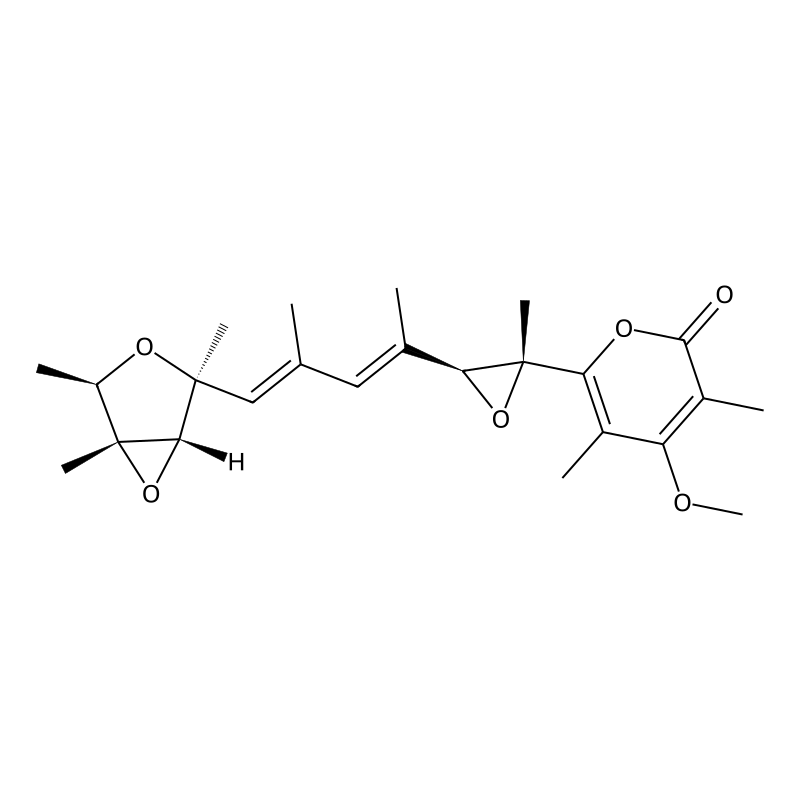

Verrucosidin is a complex organic compound classified as a highly reduced polyketide. It is primarily produced by fungi of the Penicillium genus, particularly Penicillium polonicum and Penicillium verrucosum. The chemical structure of verrucosidin features a methylated α-pyrone core, a conjugated polyene linker, and an epoxidated tetrahydrofuran ring, contributing to its unique properties and biological activities . This compound is notable for its cytotoxicity and genotoxicity, making it one of the most potent tremorgenic mycotoxins identified to date .

- Oxidation: The olefinic bonds in verrucosidin can be oxidized to form derivatives with enhanced biological activities. For instance, oxidation can convert verrucosidin into several derivatives that exhibit distinct properties .

- Epoxidation: The presence of an epoxide group in its structure allows for further reactions, making it a versatile compound for synthetic chemistry applications .

- Hydrolysis: In certain conditions, verrucosidin can hydrolyze to yield simpler molecules, which may have different biological effects.

Verrucosidin exhibits significant biological activity, particularly as a neurotoxin. It has been linked to neurological diseases in livestock and has shown cytotoxic effects against various cancer cell lines. Key points regarding its biological activity include:

- Neurotoxicity: Verrucosidin has been implicated in neurological disorders, with studies indicating its potential to disrupt mitochondrial function by inhibiting oxidative phosphorylation .

- Cytotoxicity: Research has demonstrated that verrucosidin can induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent .

- Tremorgenic Effects: As a tremorgenic mycotoxin, it can cause tremors and other neurological symptoms in affected animals .

The synthesis of verrucosidin can be achieved through both natural extraction from fungal sources and synthetic organic chemistry methods. Notable synthesis approaches include:

- Natural Extraction: Isolated from Penicillium species, where specific growth conditions are optimized to maximize yield .

- Total Synthesis: Researchers have developed synthetic routes that replicate the natural biosynthesis of verrucosidin. For example, a total synthesis approach was reported that successfully constructed the compound from simpler precursors using strategic chemical transformations .

Verrucosidin's unique properties lend it potential applications in various fields:

- Pharmaceuticals: Due to its cytotoxic properties against cancer cells, there is ongoing research into its use as an anticancer agent.

- Agriculture: Its mycotoxic effects may be explored for developing biopesticides or fungicides against harmful fungal pathogens.

- Research Tool: As a potent neurotoxin, verrucosidin serves as a valuable tool in neuropharmacology studies to understand mitochondrial dysfunction and neurodegenerative diseases.

Studies on the interactions of verrucosidin with biological systems have revealed important insights:

- Mitochondrial Interaction: Research indicates that verrucosidin interacts with mitochondrial membranes, leading to impaired energy metabolism and increased reactive oxygen species production .

- Cellular Mechanisms: Investigations into how verrucosidin induces apoptosis have highlighted pathways involving caspases and mitochondrial permeability transition, providing a deeper understanding of its cytotoxic mechanisms .

Verrucosidin shares structural and functional similarities with several other compounds within the polyketide family. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Aurovertin | Methylated α-pyrone structure | Antifungal and cytotoxic |

| Citrreoviridin | Similar α-pyrone core | Inhibits mitochondrial function |

| Deoxyverrucosidin | Lacks epoxide group; contains double bond | Reduced neurotoxic effects |

| Aspernidgulene | Contains polyene linker; similar framework | Antitumor activity |

Uniqueness of Verrucosidin

Verrucosidin is distinguished by its potent neurotoxic effects and high cytotoxicity compared to its analogs. Its specific epoxidated tetrahydrofuran ring contributes to its unique interaction profile with cellular targets, making it a compound of particular interest in both toxicology and pharmacology research.

Molecular Architecture and Stereochemistry

Verrucosidin is a highly reduced polyketide belonging to the methylated alpha-pyrone class of secondary metabolites produced by Penicillium species [1] [11] [12]. The compound exhibits a complex molecular architecture characterized by three distinct structural domains interconnected through a sophisticated stereochemical framework [1] [6] [12].

The molecular formula of verrucosidin is C24H32O6, corresponding to a molecular weight of 416.514 daltons [1] [2] [3]. The structure comprises eight degrees of unsaturation, indicating the presence of multiple rings and double bonds within the molecular framework [6] [22]. The compound displays a distinctive tricyclic arrangement consisting of a methylated alpha-pyrone ring, a conjugated polyene chain, and a 3,6-dioxabicyclo[3.1.0]hexane moiety [1] [6] [12].

The alpha-pyrone ring system constitutes the core structural feature of verrucosidin, characterized by a six-membered lactone ring with methyl substitutions at specific positions [1] [11] [12]. This pyranone unit exhibits characteristic chemical shifts for carbon atoms C-1 through C-5, with C-1 appearing at approximately δ 163.8-167.5 ppm, indicating the carbonyl carbon of the lactone functionality [6] [7] [22].

The polyene linker represents a crucial structural element connecting the alpha-pyrone ring to the bicyclic tetrahydrofuran system [1] [6] [12]. This conjugated chain contains multiple double bonds with defined stereochemistry, predominantly exhibiting E-configuration based on nuclear Overhauser effect spectroscopy correlations [6] [7] [23]. The polyene system contributes significantly to the molecular rigidity and influences the overall three-dimensional conformation of verrucosidin [6] [7].

The 3,6-dioxabicyclo[3.1.0]hexane ring system represents the most stereochemically complex domain of the molecule [1] [6] [7]. This bicyclic structure contains multiple chiral centers with defined absolute configurations determined through advanced spectroscopic and computational methods [6] [7] [23]. The tetrahydrofuran component exhibits specific stereochemical arrangements that are crucial for biological activity and molecular recognition [6] [7].

Recent crystallographic and computational studies have established the absolute configuration of verrucosidin as 6R,7S,12S,13S,14R,15R, correcting previous misassignments in the literature [6] [7]. This stereochemical determination was accomplished through a combination of electronic circular dichroism spectroscopy, time-dependent density functional theory calculations, and comparison with related compounds [7].

| Structural Feature | Description | Key Characteristics |

|---|---|---|

| Alpha-pyrone ring | Six-membered lactone | Methylated at positions 3,4,5 |

| Polyene chain | Conjugated system | Predominantly E-configuration |

| Bicyclic system | 3,6-dioxabicyclo[3.1.0]hexane | Multiple chiral centers |

| Molecular formula | C24H32O6 | Molecular weight 416.514 |

| Stereochemistry | 6R,7S,12S,13S,14R,15R | Absolute configuration |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Crystallography)

The spectroscopic characterization of verrucosidin has been extensively documented through multiple analytical techniques, providing comprehensive structural elucidation and confirmation of the proposed molecular architecture [1] [6] [7] [22].

Nuclear magnetic resonance spectroscopy represents the primary analytical method for verrucosidin characterization [6] [7] [22]. Proton nuclear magnetic resonance spectra of verrucosidin exhibit distinctive chemical shifts that correlate with specific structural domains [6] [7] [22]. The alpha-pyrone proton appears as a singlet at approximately δ 5.83 ppm, while the polyene chain protons display characteristic multipicity patterns in the range of δ 5.44-5.98 ppm [6] [22].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of verrucosidin [6] [7] [22]. The carbonyl carbon of the alpha-pyrone ring appears at δ 163.8-167.5 ppm, consistent with lactone functionality [6] [7] [22]. The polyene carbon atoms exhibit chemical shifts in the range of δ 128-135 ppm, confirming the presence of conjugated double bonds [6] [7] [22]. The bicyclic tetrahydrofuran carbons display characteristic shifts between δ 66-82 ppm, indicating oxygenated carbon environments [6] [7] [22].

Two-dimensional nuclear magnetic resonance experiments have been instrumental in establishing connectivity patterns and stereochemical relationships within the verrucosidin structure [6] [7] [23]. Heteronuclear multiple bond correlation experiments demonstrate key correlations from methyl groups to adjacent carbons, confirming the substitution patterns on the alpha-pyrone ring [6] [7]. Nuclear Overhauser effect spectroscopy experiments provide crucial stereochemical information, particularly regarding the relative configuration of the bicyclic system and the geometry of double bonds in the polyene chain [6] [7] [23].

| Nuclear Magnetic Resonance Data | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2 (alpha-pyrone) | 5.83 | Singlet | Pyrone proton |

| H-9 (polyene) | 5.98 | Broad singlet | Olefinic proton |

| H-11 (polyene) | 5.60 | Broad singlet | Olefinic proton |

| H-15 (bicyclic) | 4.09 | Quartet | Oxygenated methine |

| C-1 (carbonyl) | 163.8-167.5 | - | Lactone carbon |

| C-9,C-11 (olefinic) | 128-135 | - | Polyene carbons |

Mass spectrometry analysis of verrucosidin provides molecular weight confirmation and fragmentation patterns that support the proposed structure [1] [3] [6]. High-resolution electrospray ionization mass spectrometry yields a molecular ion peak at m/z 417.2272 [M+H]+, consistent with the molecular formula C24H32O6 [1] [3] [6]. Fragmentation patterns observed in tandem mass spectrometry experiments reveal characteristic losses corresponding to specific structural domains, including the loss of methoxy groups and fragmentation of the polyene chain [6].

The application of electronic circular dichroism spectroscopy has been crucial for determining the absolute configuration of verrucosidin [6] [7]. The compound exhibits characteristic Cotton effects at wavelengths around 298 nm (+12.78 Δε) and 212 nm (−42.22 Δε) in methanol solution [7]. These spectral features have been correlated with time-dependent density functional theory calculations to establish the absolute stereochemistry of the molecule [7].

X-ray crystallographic analysis has provided the most definitive structural information for verrucosidin and related compounds [6] [7]. Single crystal diffraction studies have confirmed the overall molecular architecture and established precise bond lengths and angles throughout the structure [6] [7]. The crystallographic data reveal specific details about the conformation of the bicyclic system and the orientation of substituent groups [6] [7].

Comparative Analysis with Related Alpha-Pyrone Polyketides

Verrucosidin belongs to a structurally related family of alpha-pyrone polyketides that includes citreoviridin, aurovertin, and other fungal metabolites sharing similar biosynthetic origins and structural features [11] [12] [25] [26]. This comparative analysis reveals both conserved architectural elements and distinctive structural variations that contribute to the unique properties of each compound [11] [12] [25].

Citreoviridin represents the most structurally similar compound to verrucosidin, sharing the methylated alpha-pyrone core and polyene linker architecture [25] [26] [27]. Both compounds are synthesized by highly reducing polyketide synthases and exhibit similar degrees of unsaturation and molecular complexity [25] [26]. However, citreoviridin differs in the specific substitution patterns on the alpha-pyrone ring and the stereochemistry of the terminal ring system [25] [26]. The biosynthetic pathway of citreoviridin involves eight iterations of malonyl-coenzyme A extension and four methylation events, similar to the proposed biosynthesis of verrucosidin [25].

Aurovertin compounds constitute another closely related group of alpha-pyrone polyketides with structural similarities to verrucosidin [25] [29] [32]. The aurovertin family features a 2,6-dioxabicyclo[3.2.1]octane ring system connected to a conjugated alpha-pyrone moiety [29]. While sharing the alpha-pyrone core structure with verrucosidin, aurovertins differ in the bicyclic system architecture, employing a larger eight-membered ring rather than the six-membered dioxabicyclic system found in verrucosidin [29].

The polyene chain architecture represents a conserved structural feature across this family of compounds [11] [12] [25]. All members exhibit conjugated double bond systems with predominantly E-configuration, contributing to the rigid molecular frameworks characteristic of these metabolites [11] [12] [25]. The length and substitution patterns of the polyene chains vary among different compounds, influencing their overall molecular shapes and biological activities [11] [12] [25].

Stereochemical analysis reveals important differences in the absolute configurations of related alpha-pyrone polyketides [7] [25]. Recent studies have corrected the previously reported stereochemistry of several verrucosidin derivatives, establishing the importance of accurate stereochemical determination for understanding structure-activity relationships within this compound class [7]. The absolute configuration at the C-6 position has been revised from 6S to 6R based on comprehensive spectroscopic and computational analysis [7].

| Compound | Molecular Formula | Key Structural Features | Bicyclic System |

|---|---|---|---|

| Verrucosidin | C24H32O6 | Methylated alpha-pyrone, polyene chain | 3,6-dioxabicyclo[3.1.0]hexane |

| Citreoviridin | C23H30O6 | Alpha-pyrone, hexaene chain | Tetrahydrofuran ring |

| Aurovertin B | C25H34O8 | Alpha-pyrone, conjugated system | 2,6-dioxabicyclo[3.2.1]octane |

| Deoxyverrucosidin | C24H32O5 | Similar to verrucosidin | Modified bicyclic system |

The biosynthetic relationships among alpha-pyrone polyketides provide insights into their structural diversity and evolutionary origins [11] [12] [25]. These compounds are produced by highly reducing polyketide synthases that catalyze the assembly of polyketide chains followed by cyclization and oxidative modifications [11] [12] [25]. The specific domain architecture of the polyketide synthases determines the final structural features of each metabolite, including chain length, methylation patterns, and cyclization modes [11] [12].

Comparative nuclear magnetic resonance analysis reveals diagnostic spectroscopic features that distinguish verrucosidin from related compounds [6] [7] [22]. The chemical shifts of the alpha-pyrone carbons show subtle but consistent differences among family members, reflecting variations in substitution patterns and electronic environments [6] [7] [22]. The polyene proton patterns provide additional discrimination, with specific coupling constants and chemical shifts characteristic of individual compounds [6] [7] [22].

The verrucosidin biosynthetic gene cluster represents a sophisticated molecular machinery responsible for the assembly of this complex α-pyrone polyketide neurotoxin. Through bioinformatic analysis and experimental validation using clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 technology, researchers have successfully characterized the genetic architecture underlying verrucosidin biosynthesis in Penicillium polonicum [1] [2].

The identification of the verrucosidin gene cluster emerged from comparative genome analysis, where sixteen putative biosynthetic gene clusters encoding highly reducing polyketide synthases were discovered in the P. polonicum genome through similarity searches using known α-pyrone polyketide synthase genes from aurovertin and citreoviridin biosynthetic pathways [1]. Among these candidates, cluster 4 was selected for detailed investigation based on the presence of genes encoding putative tailoring enzymes specifically required for verrucosidin biosynthesis [1].

The verrucosidin biosynthetic gene cluster spans approximately 30,951 nucleotides and contains nine identified genes with distinct functional roles [1] [3]. The core gene cluster organization includes the central polyketide synthase gene verA, flanked by essential tailoring enzyme genes that collectively orchestrate the complex biosynthetic transformations required to generate the final verrucosidin structure. This genetic organization follows the typical pattern observed in fungal secondary metabolite biosynthetic gene clusters, where functionally related genes are co-localized to facilitate coordinated expression and metabolic flux [1].

Gene Organization and Functional Assignments

The verrucosidin gene cluster exhibits a well-organized architecture with each gene contributing specific catalytic functions essential for the biosynthetic pathway. The cluster contains verA (cl4A), encoding the highly reducing polyketide synthase that serves as the central biosynthetic enzyme [1]. This gene is essential for verrucosidin production, as demonstrated through targeted gene deletion experiments using CRISPR-Cas9 technology, where verA deletion mutants completely lost the ability to produce verrucosidin [1].

Adjacent to the core polyketide synthase gene are several tailoring enzyme genes that perform critical post-polyketide synthase modifications. The verB gene (cl4B) encodes a S-adenosyl methionine-dependent methyltransferase responsible for methylating the α-pyrone ring at the C-2 position [1]. Two flavin adenine dinucleotide-dependent monooxygenase genes, verC1 (cl4C1) and verC2 (cl4C2), catalyze oxidative modifications including epoxidation reactions essential for generating the characteristic tetrahydrofuran ring system found in verrucosidin [1] [4].

The cluster also contains verG (cl4G), encoding an acyl-CoA N-acyltransferase involved in post-polyketide synthase acylation reactions [1] [5]. Additionally, verH (cl4H) encodes a cytochrome P450 monooxygenase that performs terminal oxidative tailoring reactions [1]. The regulatory aspects of cluster expression are controlled by verF, a transcription factor gene that modulates the coordinated expression of biosynthetic genes within the cluster. Two additional genes, verU1 and verU2, encode proteins of unknown function but are presumed to play supportive roles in the biosynthetic pathway [1].

Cluster Expression and Transcriptional Analysis

Transcriptional analysis revealed that the verrucosidin gene cluster exhibits condition-dependent expression patterns that correlate with verrucosidin production in fungal cultures. Under verrucosidin-producing growth conditions, the verA gene showed active transcription in both P. polonicum X6 and P. aurantiogriseum CBS 112021, confirming the functional conservation of this biosynthetic machinery across verrucosidin-producing Penicillium species [1].

The expression analysis demonstrated that verA transcription occurs specifically under conditions that favor verrucosidin biosynthesis, including cultivation in malt extract broth at 25°C without shaking [1] [6]. This condition-dependent expression pattern suggests sophisticated regulatory mechanisms controlling cluster activation, likely involving both nutritional and environmental cues that trigger secondary metabolite production [1].

Comparative Genomic Analysis

Comparative genomic analysis across different Penicillium species revealed significant variation in the presence and organization of the verrucosidin gene cluster. While the complete cluster was identified in P. polonicum strain IBT 4502 and confirmed to be functional in P. aurantiogriseum CBS 112021, the cluster was notably absent from P. polonicum strain hy4 and P. crustosum CAL64 [1]. This finding highlights the dynamic nature of secondary metabolite gene clusters in fungal genomes and explains the strain-specific variation in verrucosidin production capacity observed among different isolates [1].

The absence of the verrucosidin cluster in certain strains correlates directly with their inability to produce verrucosidin, as confirmed through chemical analysis using high-performance liquid chromatography-mass spectrometry [1]. This correlation provides strong evidence for the essential role of the identified gene cluster in verrucosidin biosynthesis and validates the genome-based approach for predicting secondary metabolite production capacity in fungi [1].

Polyketide Synthase (PKS) Mechanisms and Modular Organization

The verrucosidin polyketide synthase VerA represents a sophisticated example of highly reducing polyketide synthase architecture, exhibiting the complex modular organization characteristic of Type I polyketide synthases that function as molecular assembly lines for natural product biosynthesis [1] [7]. Understanding the mechanistic details and structural organization of VerA provides crucial insights into how this enzyme orchestrates the stepwise assembly of the verrucosidin carbon backbone through iterative cycles of chain extension and reduction [7] [8].

Modular Architecture and Domain Organization

VerA functions as a highly reducing polyketide synthase containing multiple catalytic domains arranged in a modular fashion that collectively governs the biosynthesis of the verrucosidin polyketide chain [1] [7]. The modular organization follows the canonical Type I polyketide synthase architecture, where each module contains a minimum set of domains required for chain extension: ketosynthase, acyltransferase, and acyl carrier protein domains [7] [9].

The ketosynthase domain catalyzes the fundamental Claisen condensation reaction that forms carbon-carbon bonds during polyketide chain extension [7] [10]. This domain accepts the growing polyketide chain from the upstream acyl carrier protein and condenses it with the incoming malonyl-CoA extender unit, resulting in chain elongation by two carbon atoms with concomitant release of carbon dioxide [7]. The stereochemical outcome of this condensation reaction is precisely controlled by the ketosynthase active site architecture, ensuring the correct stereochemistry of the resulting β-ketoacyl intermediate [11].

The acyltransferase domain functions as the gatekeeper for substrate selection, determining which specific acyl-CoA building blocks are incorporated into the growing polyketide chain [7] [12]. For verrucosidin biosynthesis, the acyltransferase domain primarily selects malonyl-CoA as the extender unit, although the specificity may accommodate alternative substrates depending on the specific module requirements [7]. This domain transfers the selected extender unit from coenzyme A to the phosphopantetheine arm of the acyl carrier protein, positioning it for subsequent condensation by the ketosynthase domain [7].

The acyl carrier protein domain serves as the central hub for substrate channeling throughout the polyketide synthase module [7] [13]. This small domain carries a post-translationally modified phosphopantetheine prosthetic group that forms thioester bonds with growing polyketide intermediates, allowing their transport between different catalytic domains within the module [7]. The flexibility of the phosphopantetheine arm enables the acyl carrier protein to deliver substrates to multiple catalytic sites while maintaining the growing chain attached to the enzyme complex [14] [13].

Reducing Domain Functions and Stereochemistry

The highly reducing nature of VerA is manifested through the presence of multiple reducing domains that progressively modify the β-ketoacyl intermediates generated by the ketosynthase-catalyzed condensation reactions [14] [13]. These reducing domains include dehydratase, enoylreductase, ketoreductase, and methyltransferase activities that collectively transform the initial β-ketoacyl groups into fully reduced, methylated carbon centers [7] [14].

The dehydratase domain removes water from β-ketoacyl intermediates to generate α,β-unsaturated acyl intermediates, establishing the double bond geometry that contributes to the polyene character of verrucosidin [7] [14]. The stereochemical specificity of this dehydration reaction is crucial for determining the configuration of the resulting double bonds, which ultimately influences the three-dimensional structure and biological activity of the final product [14].

Following dehydration, the enoylreductase domain catalyzes the stereospecific reduction of the α,β-unsaturated double bond using nicotinamide adenine dinucleotide phosphate as the reducing cofactor [7] [14]. This reduction step generates a saturated carbon-carbon bond with defined stereochemistry, contributing to the overall three-dimensional structure of the verrucosidin molecule [14]. The enoylreductase domain exhibits strict stereospecificity, ensuring that the correct stereoisomer is produced at each reduction center [14].

The ketoreductase domain performs the stereospecific reduction of β-ketoacyl intermediates to β-hydroxylacyl products using nicotinamide adenine dinucleotide phosphate as the cofactor [7] [14]. This domain can exhibit either A-type or B-type stereochemical specificity, generating either (S)- or (R)-configured hydroxyl groups respectively [14]. The specific stereochemical outcome of ketoreduction in VerA modules determines the absolute configuration of hydroxyl-bearing carbon centers in verrucosidin [14].

Methyltransferase Activity and C-Methylation

The methyltransferase domain within VerA introduces methyl substituents at specific positions during polyketide chain extension, using S-adenosyl methionine as the methyl donor [7]. This domain can perform either α-methylation or β-methylation reactions, introducing methyl groups at the α-carbon or β-carbon positions relative to the carbonyl group [7]. The timing and specificity of methylation reactions are precisely controlled by the enzyme architecture, ensuring that methyl groups are introduced at the correct positions and stereochemical configurations [7].

For verrucosidin biosynthesis, the methyltransferase domain introduces critical methyl substituents that contribute to the molecule's biological activity and structural integrity [1]. The presence of multiple methyl groups in verrucosidin suggests that VerA contains active methyltransferase domains that function efficiently during the biosynthetic process [1]. The stereochemical outcome of these methylation reactions is controlled by the methyltransferase active site architecture and influences the overall three-dimensional structure of the final product [7].

Assembly Line Mechanism and Substrate Processing

The VerA polyketide synthase operates as a molecular assembly line where the growing polyketide chain is progressively extended and modified as it moves through successive catalytic domains [8] [15]. This assembly line mechanism requires precise coordination between different domains to ensure efficient substrate processing and minimize the formation of aberrant products [8]. The modular organization facilitates this coordination by organizing catalytic activities in a logical sequence that matches the biosynthetic requirements [8].

The substrate processing mechanism involves the initial loading of a starter unit onto the first module, followed by iterative cycles of chain extension and modification [8] [15]. Each extension cycle involves the condensation of the growing chain with a new extender unit, followed by optional modification reactions depending on the specific domain composition of each module [8]. The processed intermediate is then transferred to the next module for further extension, continuing until the complete polyketide chain has been assembled [8].

The efficiency of the assembly line mechanism depends on the precise coordination of inter-domain and inter-module substrate transfer events [8] [15]. Recent structural studies have revealed that polyketide synthases contain specialized chambers that facilitate substrate transfer while protecting intermediates from premature release or degradation [15]. These architectural features ensure that the biosynthetic process proceeds efficiently and produces the correct final product [15].

Post-PKS Modification Enzymes and Epoxidation Processes

The biosynthesis of verrucosidin requires extensive post-polyketide synthase modifications that transform the initial polyketide product into the complex, bioactive final structure [1] [16] [4]. These tailoring reactions are catalyzed by specialized enzymes encoded within the verrucosidin gene cluster, each contributing specific chemical transformations essential for generating the characteristic structural features of verrucosidin, including the epoxidated tetrahydrofuran ring system and the methylated α-pyrone moiety [1] [4].

Flavin Adenine Dinucleotide-Dependent Monooxygenases

The verrucosidin gene cluster contains two flavin adenine dinucleotide-dependent monooxygenase genes, verC1 and verC2, which play crucial roles in the oxidative modifications required for verrucosidin maturation [1] [4]. These enzymes belong to the two-component flavin adenine dinucleotide-dependent monooxygenase family, which catalyzes hydroxylation, epoxidation, and other oxidative transformations using molecular oxygen and reduced flavin cofactors [17].

VerC1 functions as the primary epoxidation enzyme responsible for introducing epoxide groups into the polyene chain of the verrucosidin precursor [1] [4]. This enzyme catalyzes the stereospecific epoxidation of specific double bonds within the polyketide backbone, creating reactive epoxide intermediates that subsequently undergo ring-opening cyclization reactions to form the characteristic tetrahydrofuran ring system found in verrucosidin [4]. The mechanism involves the formation of a flavin-4a-hydroperoxide intermediate that acts as the active oxidizing species, transferring an oxygen atom to the substrate double bond with high stereoselectivity [17].

The presence of two flavin adenine dinucleotide-dependent monooxygenases in the verrucosidin cluster distinguishes it from related biosynthetic pathways such as citreoviridin, which contains only a single monooxygenase [4]. This architectural difference suggests that verrucosidin biosynthesis requires a higher degree of oxidative processing, enabling the production of more highly oxidized derivatives compared to related α-pyrone polyketides [4]. VerC2 likely performs secondary oxidation reactions on products generated by VerC1, contributing to the structural diversity and complexity of verrucosidin-related metabolites [4].

Epoxidation Mechanisms and Stereochemistry

The epoxidation processes catalyzed by VerC1 and VerC2 follow sophisticated mechanisms that ensure the correct stereochemical outcome required for subsequent cyclization reactions [4] [17]. The flavin adenine dinucleotide-dependent mechanism begins with the reduction of the flavin cofactor by nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate, followed by reaction with molecular oxygen to form the highly reactive flavin-4a-hydroperoxide intermediate [17].

This flavin-4a-hydroperoxide intermediate serves as the primary oxidizing species that transfers an oxygen atom to the substrate alkene, resulting in stereospecific epoxide formation [17]. The stereochemical outcome of this reaction is controlled by the enzyme active site architecture, which positions the substrate in a specific orientation relative to the flavin-4a-hydroperoxide to ensure the correct stereochemical configuration of the resulting epoxide [17]. The high stereoselectivity of this process is essential for the subsequent ring-opening cyclization reactions that generate the tetrahydrofuran ring system [4].

The epoxide intermediates generated by VerC1 are inherently reactive and undergo spontaneous or enzyme-catalyzed ring-opening reactions to form cyclic ether structures [4]. In the case of verrucosidin, these cyclization reactions generate the characteristic tetrahydrofuran ring that contributes significantly to the molecule's three-dimensional structure and biological activity [4]. The stereochemistry of the initial epoxidation reaction directly influences the stereochemical outcome of these cyclization processes, highlighting the importance of the precise catalytic mechanism employed by VerC1 [4].

Cytochrome P450 Monooxygenase Activities

The verrucosidin gene cluster contains verH, encoding a cytochrome P450 monooxygenase that performs additional oxidative tailoring reactions during the final stages of verrucosidin biosynthesis [1]. Cytochrome P450 enzymes represent one of the most versatile classes of oxidative enzymes in natural product biosynthesis, capable of catalyzing a wide range of reactions including hydroxylation, epoxidation, dealkylation, and other complex oxidative transformations [18].

VerH likely functions in the terminal stages of verrucosidin biosynthesis, performing oxidative modifications on advanced intermediates that have already undergone processing by the flavin adenine dinucleotide-dependent monooxygenases [1]. The specific reactions catalyzed by VerH may include hydroxylation of specific carbon centers, further epoxidation reactions, or other oxidative transformations that contribute to the final structural features of verrucosidin [18] [19].

The cytochrome P450 catalytic mechanism involves a complex series of electron transfer and oxygen activation steps that ultimately result in the insertion of an oxygen atom into the substrate molecule [18]. This process requires the transfer of electrons from nicotinamide adenine dinucleotide phosphate through a flavin-containing reductase partner, which reduces the cytochrome P450 heme iron and enables the activation of molecular oxygen [18]. The activated oxygen intermediate then performs the oxidative transformation of the substrate with high specificity and often stereoselective outcomes [18].

Methyltransferase-Mediated α-Pyrone Modification

The VerB methyltransferase plays a crucial role in the formation of the characteristic methylated α-pyrone structure that defines verrucosidin and related metabolites [1]. This enzyme catalyzes the S-adenosyl methionine-dependent methylation of the α-pyrone ring at the C-2 position, introducing a methyl group that significantly influences both the chemical stability and biological activity of the final product [1].

The methylation reaction catalyzed by VerB follows the typical S-adenosyl methionine-dependent mechanism employed by most biological methyltransferases [20]. The enzyme recognizes the unmethylated α-pyrone substrate and positions it in the active site for nucleophilic attack on the methyl group of S-adenosyl methionine [20]. This reaction results in the transfer of the methyl group to the C-2 position of the α-pyrone ring, generating S-adenosyl homocysteine as a byproduct [20].

The timing of the methylation reaction relative to other biosynthetic steps is critical for the successful completion of verrucosidin biosynthesis [1]. The methylated α-pyrone structure serves as a recognition element for subsequent tailoring enzymes and may influence the substrate specificity of downstream modification reactions [1]. Additionally, the methyl group contributes to the overall hydrophobic character of verrucosidin, affecting its membrane permeability and biological target interactions [1].

Acyltransferase Functions and Final Modifications

The VerG acyltransferase contributes to the final stages of verrucosidin maturation by catalyzing acyl group transfer reactions that introduce additional structural complexity [1] [5]. This enzyme belongs to the acyl-CoA N-acyltransferase family and utilizes acyl-CoA thioesters as donor substrates for the acylation of specific acceptor sites within the verrucosidin structure [5].

The acylation reactions catalyzed by VerG may serve multiple functions in verrucosidin biosynthesis, including the protection of reactive functional groups, the modulation of biological activity, or the facilitation of cellular transport and localization [5]. The specific acyl groups introduced by VerG and their precise attachment sites within the verrucosidin structure influence the final properties of the mature metabolite [5].

The substrate specificity of VerG determines which acyl-CoA donors are utilized in the acylation reactions and influences the structural diversity of verrucosidin-related metabolites [5]. Different acyl groups can be incorporated depending on the availability of specific acyl-CoA substrates within the fungal cell, potentially leading to the production of verrucosidin analogs with varying biological activities [5]. This flexibility in acyl group selection contributes to the structural diversity observed among verrucosidin derivatives isolated from different fungal strains and growth conditions [16].

CRISPR-Cas9 Applications in Pathway Elucidation

The application of clustered regularly interspaced short palindromic repeats-Cas9 technology has revolutionized the functional characterization of biosynthetic gene clusters in filamentous fungi, providing unprecedented precision and efficiency for genetic manipulation of complex secondary metabolite pathways [1] [21] [22]. The successful implementation of CRISPR-Cas9 for verrucosidin pathway elucidation represents a landmark achievement in fungal natural product research, demonstrating the power of this technology for dissecting the genetic basis of bioactive compound biosynthesis [1] [21].

CRISPR-Cas9 System Development for Penicillium polonicum

The establishment of CRISPR-Cas9 technology in P. polonicum required the development of specialized protocols adapted to the unique physiological and genetic characteristics of this fungal species [1]. Prior to this work, CRISPR-Cas9 had been successfully implemented only in Penicillium chrysogenum among Penicillium species, necessitating the optimization of multiple technical parameters for effective gene editing in P. polonicum [1] [22].

The CRISPR-Cas9 system developed for P. polonicum employs an in vitro ribonucleoprotein approach that combines purified Cas9 endonuclease with guide ribonucleic acids and donor deoxyribonucleic acid templates [1]. This approach offers several advantages over plasmid-based systems, including immediate nuclease activity upon transformation, reduced off-target effects due to transient Cas9 expression, and elimination of the need for stable integration of CRISPR components [1] [22]. The ribonucleoprotein complex is delivered to fungal cells through protoplast transformation using polyethylene glycol-mediated methods [1].

The guide ribonucleic acid design process requires careful consideration of target site selection, protospacer adjacent motif requirements, and potential off-target effects [1] [22]. For verrucosidin pathway studies, guide ribonucleic acids were designed to target both the promoter and terminator regions of the verA gene, enabling complete gene deletion through homology-mediated end joining repair processes [1]. The use of dual guide ribonucleic acids facilitates the excision of large genomic regions while minimizing the risk of incomplete deletions or unintended chromosomal rearrangements [1].

Protoplast Preparation and Transformation Protocols

The successful application of CRISPR-Cas9 technology in P. polonicum required the development of efficient protoplast preparation protocols capable of generating large numbers of viable, transformation-competent cells [1]. The optimized protocol combines enzymatic cell wall digestion using Vinotaste Pro and Trichoderma harzianum lysing enzymes with carefully controlled osmotic conditions to maintain protoplast viability [1].

The protoplast preparation process begins with the cultivation of young fungal mycelium in optimal growth media, followed by pre-treatment with sodium ethylenediaminetetraacetic acid and 2-mercaptoethanol to enhance cell wall accessibility [1]. The subsequent enzymatic digestion requires precise timing and temperature control to achieve complete cell wall removal while preserving cell viability [1]. The resulting protoplasts are purified through selective filtration and density gradient centrifugation to remove cellular debris and undigested mycelial fragments [1].

The transformation protocol utilizes polyethylene glycol-mediated delivery of the CRISPR-Cas9 ribonucleoprotein complex along with donor deoxyribonucleic acid templates containing selectable markers [1]. The transformation efficiency depends on multiple factors including protoplast concentration, ribonucleoprotein complex stability, donor deoxyribonucleic acid concentration, and polyethylene glycol treatment conditions [1]. Optimal transformation conditions were established through systematic optimization of these parameters, resulting in transformation efficiencies sufficient for routine gene editing applications [1].

Gene Deletion Strategy and Homology-Mediated Repair

The CRISPR-Cas9-mediated gene deletion strategy for verA employed a sophisticated approach utilizing dual guide ribonucleic acids to target sequences flanking the gene of interest, combined with a donor deoxyribonucleic acid template containing a hygromycin resistance cassette flanked by homologous sequences [1]. This design enables the precise replacement of the target gene with the selectable marker through homology-mediated end joining repair mechanisms [1].

The donor deoxyribonucleic acid template was engineered with 50 base pair homology arms matching sequences adjacent to the Cas9 cleavage sites, facilitating efficient homologous recombination and accurate gene replacement [1]. The length of the homology arms represents a critical parameter that influences recombination efficiency, with shorter arms generally resulting in lower recombination frequencies but reduced potential for off-target integration events [1]. The 50 base pair homology arms used in this study provided an optimal balance between recombination efficiency and specificity [1].

The dual guide ribonucleic acid approach enables the simultaneous generation of double-strand breaks at both ends of the target gene, creating a large genomic deletion that removes the entire coding sequence along with regulatory elements [1]. This strategy ensures complete gene inactivation while minimizing the possibility of partial deletions that might retain residual gene function [1]. The precision of this approach was confirmed through polymerase chain reaction analysis and Southern blot hybridization, demonstrating the accurate replacement of verA with the hygromycin resistance cassette [1].

Mutant Characterization and Phenotypic Analysis

The comprehensive characterization of CRISPR-Cas9-generated verA deletion mutants provided definitive proof of the gene's essential role in verrucosidin biosynthesis [1]. Multiple independent deletion mutants were obtained and subjected to detailed molecular and phenotypic analysis to confirm the accuracy of gene editing and assess the impact of verA loss on fungal biology [1].

Molecular characterization of deletion mutants involved polymerase chain reaction amplification using primers specific for the hygromycin resistance cassette and flanking genomic sequences [1]. Southern blot analysis provided additional confirmation of accurate gene replacement and revealed the absence of ectopic integration events in selected mutants [1]. Sequencing analysis of polymerase chain reaction products confirmed the precise junction sequences between the hygromycin cassette and chromosomal deoxyribonucleic acid, validating the accuracy of the homology-mediated repair process [1].

Phenotypic analysis revealed that verA deletion mutants retained normal growth characteristics and conidiation patterns compared to wild-type strains, indicating that verA function is not essential for basic cellular processes [1]. However, chemical analysis using high-performance liquid chromatography-mass spectrometry demonstrated the complete absence of verrucosidin production in all deletion mutants across multiple growth conditions [1]. This result provided unambiguous evidence for the essential role of verA in verrucosidin biosynthesis and validated the accuracy of the bioinformatic gene cluster prediction [1].

Applications for Biosynthetic Pathway Dissection

The successful development of CRISPR-Cas9 technology for P. polonicum opens new possibilities for comprehensive dissection of the verrucosidin biosynthetic pathway and characterization of individual gene functions [1] [23]. The ability to generate precise gene deletions, insertions, and modifications enables systematic functional analysis of each gene within the biosynthetic cluster [23]. This capability is particularly valuable for understanding the roles of hypothetical proteins and tailoring enzymes whose functions cannot be reliably predicted through sequence analysis alone [1].

The CRISPR-Cas9 system can be applied to generate combinatorial mutants affecting multiple genes simultaneously, enabling the analysis of gene interactions and pathway branching points [23] [22]. Such studies could reveal the sequence of biosynthetic reactions, identify potential regulatory mechanisms, and uncover alternative biosynthetic routes that might produce novel verrucosidin analogs [23]. The ability to create targeted mutations at specific amino acid positions also enables structure-function studies of individual enzymes within the pathway [22].

The technology also facilitates the heterologous expression of verrucosidin biosynthetic genes in model organisms such as Aspergillus species, enabling pathway reconstitution studies and the production of verrucosidin in optimized host systems [23] [22]. This approach could enhance verrucosidin yields for pharmaceutical applications while providing insights into the minimal gene set required for pathway function [23]. Additionally, the CRISPR-Cas9 system enables the integration of reporter genes and affinity tags that facilitate the study of gene expression patterns and protein localization during verrucosidin biosynthesis [22].

Future Directions and Technological Advances

The continued development of CRISPR-Cas9 technology for fungal natural product research promises to unlock additional capabilities for pathway engineering and optimization [24] [23] [22]. Advanced CRISPR systems utilizing alternative nucleases such as Cas12a offer enhanced specificity and reduced off-target effects, potentially improving the precision of gene editing in complex fungal genomes [22] [25]. The development of multiplexed CRISPR systems enables the simultaneous targeting of multiple genes, facilitating large-scale pathway modifications and synthetic biology applications [22].

Base editing and prime editing technologies represent emerging CRISPR applications that enable precise nucleotide substitutions without requiring double-strand breaks or donor templates [22]. These technologies could facilitate the introduction of subtle mutations for enzyme engineering studies, the correction of deleterious mutations in biosynthetic genes, or the optimization of regulatory sequences to enhance pathway expression [22]. The continued refinement of these technologies will expand the toolkit available for verrucosidin pathway engineering and natural product discovery [23] [22].